molecular formula C11H12N2O B15277016 5-(1-Aminoethyl)quinolin-8-OL

5-(1-Aminoethyl)quinolin-8-OL

Cat. No.: B15277016
M. Wt: 188.23 g/mol
InChI Key: MVVXTOPFBHWKSI-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)quinolin-8-ol ( 1483333-15-8) is an organic compound with the molecular formula C 11 H 12 N 2 O and a molecular weight of 188.23 g/mol . This quinoline derivative features both a hydroxy group at the 8-position and a 1-aminoethyl substituent at the 5-position of the quinoline ring system, creating a multifunctional scaffold for chemical synthesis and pharmaceutical research . The compound is characterized by predicted physicochemical properties including a density of 1.234±0.06 g/cm³ and a boiling point of 377.4±27.0 °C . Its structure, which includes hydrogen bond donor and acceptor counts of 2 and 3 respectively, and a topological polar surface area of approximately 59.1 Ų, suggests potential for good solubility and molecular interactions, making it a versatile intermediate . Researchers value this compound primarily as a key precursor or building block in medicinal chemistry and drug discovery, particularly for developing molecules with metal-chelating capabilities due to the classic 8-hydroxyquinoline motif . The aminomethyl group offers a reactive handle for further functionalization through amide bond formation or Schiff base synthesis, enabling the creation of diverse compound libraries . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered in high purity and requires cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-(1-aminoethyl)quinolin-8-ol

InChI

InChI=1S/C11H12N2O/c1-7(12)8-4-5-10(14)11-9(8)3-2-6-13-11/h2-7,14H,12H2,1H3

InChI Key

MVVXTOPFBHWKSI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CC=NC2=C(C=C1)O)N

Origin of Product

United States

Synthesis and Chemical Properties of 5 1 Aminoethyl Quinolin 8 Ol

The synthesis of 5-(1-Aminoethyl)quinolin-8-OL and its analogues typically involves multi-step procedures starting from simpler quinoline (B57606) precursors. While specific synthetic details for this compound are not extensively documented in the provided search results, general synthetic strategies for related compounds can be inferred. For example, the synthesis of amino-substituted quinolines often begins with a commercially available quinoline derivative. One common precursor is 5-amino-8-hydroxyquinoline, which can be synthesized from 8-hydroxyquinoline (B1678124) through nitrosation followed by reduction. chemicalbook.com

Another related synthetic approach involves the modification of 5-hydroxyquinoline (B119867). For instance, quinoline-5,8-dione can be prepared from 5-hydroxyquinoline through oxidation. nih.gov This dione (B5365651) can then react with various amines to introduce amino-containing side chains. nih.gov The synthesis of 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-3(H)-quinazolin-4-one involved condensing 2-chloromethyl–3-(4-chlorophenyl)-3(H)-quinazoline-4-one with 5-amino-8-hydroxyquinoline. sphinxsai.com

The chemical properties of this compound would be influenced by the presence of the basic amino group, the acidic hydroxyl group, and the aromatic quinoline core. The close proximity of the hydroxyl and the pyridine (B92270) nitrogen makes it a strong chelating agent for various metal ions. nih.gov

Table 1: Chemical Properties of Related Quinoline Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical Form
8-HydroxyquinolineC₉H₇NO145.16White crystalline powder
5-Aminoquinolin-8-olC₉H₈N₂O160.17Solid
8-Aminoquinoline (B160924)C₉H₈N₂144.177Pale yellow solid
QuinolineC₉H₇N129.16Colorless hygroscopic liquid
5-(Aminomethyl)quinolin-8-olC₁₀H₁₀N₂O174.20-

Data sourced from references wikipedia.orgwikipedia.orgsigmaaldrich.comwikipedia.orgnih.gov

Spectroscopic and Analytical Characterization

The structural elucidation of 5-(1-Aminoethyl)quinolin-8-OL and its analogues relies on a combination of spectroscopic and analytical techniques. These methods provide crucial information about the molecular structure, purity, and composition of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum would confirm the positions of the substituents on the quinoline (B57606) ring and the structure of the aminoethyl side chain. ¹³C NMR provides information on the number and types of carbon atoms present.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also help to confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, N-H stretches of the amino group, and C=C and C=N stretching vibrations of the quinoline ring.

Chromatographic Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of the compound and for monitoring the progress of chemical reactions during its synthesis.

Table 2: Spectroscopic Data for Related Quinoline Compounds

Compound NameKey Spectroscopic DataReference
8-Hydroxyquinoline (B1678124)IR, Mass spectrum (electron ionization), UV/Visible spectrum available nist.gov
8-Aminoquinoline (B160924)IR, Mass spectrum (electron ionization), UV/Visible spectrum available nist.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for delineating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for the assignment of specific atoms within the molecular structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 5-aminoquinoline, the aromatic protons appear in the range of 6.7 to 8.9 ppm. chemicalbook.com For 5-(1-Aminoethyl)quinolin-8-ol, the protons on the quinoline (B57606) ring would exhibit complex splitting patterns due to spin-spin coupling. The ethyl side chain would typically show a quartet for the methine (CH) proton coupled to the adjacent methyl (CH₃) protons, and a doublet for the methyl protons coupled to the single methine proton. The protons of the amino (NH₂) and hydroxyl (OH) groups would appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. For quinoline derivatives, aromatic carbons typically resonate between 110 and 150 ppm. nih.gov The carbon attached to the hydroxyl group (C8) and the carbons of the pyridine (B92270) ring would appear at the lower field (higher ppm) end of this range. The aliphatic carbons of the 1-aminoethyl substituent would have characteristic shifts in the upfield region of the spectrum.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from analogous structures like 5-(hydroxymethyl)-8-quinolinol and various quinoline derivatives. tsijournals.comspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H2 / C2~8.8~148
H3 / C3~7.5~121
H4 / C4~8.9~133
C4a-~128
C5-~125
H6 / C6~7.6~127
H7 / C7~7.0~110
C8-~152
C8a-~138
C-1' (CH)~4.2 (quartet)~50
C-2' (CH₃)~1.5 (doublet)~23
NH₂variable (broad)-
OHvariable (broad)-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group, likely overlapping with the N-H stretching vibrations from the amino group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic quinoline ring (C=C and C=N bonds) are expected in the 1450-1650 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretch of the phenol (B47542) and the C-N stretch of the amino group would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

For related compounds like 8-aminoquinoline (B160924), characteristic IR bands are well-documented. nist.govchemicalbook.com Theoretical calculations on similar quinoline structures have also been used to assign vibrational frequencies. mdpi.com

Table 2: Expected IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
StretchingO-H (hydroxyl)3200-3600 (broad)
StretchingN-H (amino)3200-3500 (medium)
StretchingAromatic C-H3000-3100
StretchingAliphatic C-H2850-2980
StretchingAromatic C=C / C=N1450-1650
BendingN-H (amino)1550-1650
StretchingC-O (hydroxyl)1200-1300
StretchingC-N (amino)1000-1250

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the quinoline ring system, and can help distinguish between similar isomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for this compound is C₁₁H₁₂N₂O, giving it an exact mass of approximately 188.0950 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙). This ion would then undergo fragmentation. Expected fragmentation pathways for this compound include:

Loss of a methyl group: Cleavage of the C-C bond in the ethyl side chain to lose a methyl radical (•CH₃), resulting in a fragment ion at [M-15]⁺. This would be a stable, benzylic-type cation.

Loss of an amino group: Cleavage resulting in the loss of •NH₂.

Fragmentation of the quinoline ring: Subsequent fragmentation of the quinoline core, similar to patterns observed for 8-hydroxyquinoline (B1678124) and other derivatives, would produce characteristic smaller ions. nist.govnist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

FragmentProposed Structure / LossPredicted m/z
[M]⁺˙Molecular Ion188
[M-15]⁺Loss of •CH₃173
[M-17]⁺Loss of •NH₂171
[M-29]⁺Loss of •C₂H₅159

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions like hydrogen bonding and crystal packing.

While a crystal structure for this compound is not publicly available, the analysis of a closely related compound, 5-(hydroxymethyl)-8-quinolinol hydrochloride, provides a clear example of the data that can be obtained. nih.gov In that structure, the quinoline ring system is essentially planar, and the crystal structure is stabilized by a network of N—H···Cl and O—H···O hydrogen bonds, which form one-dimensional chains. nih.gov A similar analysis of this compound would reveal the precise conformation of the 1-aminoethyl side chain relative to the quinoline plane and detail the hydrogen bonding network involving the hydroxyl and amino groups.

Table 4: Illustrative Crystallographic Data from a Related Compound (5-(hydroxymethyl)-8-quinolinol hydrochloride) nih.gov

ParameterDescription
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengthse.g., C-C, C-N, C-O (Å)
Bond Anglese.g., C-C-C, C-N-C (°)
Hydrogen BondsDonor-H···Acceptor distances and angles

Hyphenated Techniques in Structural Characterization

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, most commonly mass spectrometry. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for analyzing complex mixtures and confirming the identity of synthesized compounds.

For a polar compound like this compound, LC-MS would be the preferred method. The compound would first be separated from starting materials and byproducts on a chromatography column. The eluting compound then enters the mass spectrometer, which provides its mass-to-charge ratio, confirming its molecular weight. Further analysis using tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is fragmented to provide structural information that serves as a fingerprint for the compound, as demonstrated in the analysis of other quinolines. This combination of retention time and mass spectral data provides a high degree of confidence in the identification of the target molecule.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. Such studies on 5-(1-Aminoethyl)quinolin-8-ol would elucidate its reactivity, stability, and spectroscopic characteristics. DFT calculations are routinely used to determine optimized molecular geometry and electronic distribution. For related 8-hydroxyquinoline (B1678124) derivatives, DFT has been employed to analyze vibrational spectra and the effects of different substituents on the molecule's electronic and structural parameters.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insights into the molecule's reactivity, with a smaller gap generally indicating higher reactivity. For other quinoline (B57606) compounds, HOMO-LUMO analysis has been used to predict their reactivity profiles. A detailed HOMO-LUMO analysis for this compound would map the electron-donating and electron-accepting regions, which is essential for predicting its behavior in chemical reactions. However, specific HOMO-LUMO energy values and orbital distributions for this compound are not documented in the available literature.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is vital for understanding and predicting intermolecular interactions, particularly in biological systems. For instance, in studies of other heterocyclic compounds, MEP maps have been used to predict sites for hydrogen bonding and other non-covalent interactions. An MEP analysis of this compound would highlight the reactive sites, such as the lone pairs on the nitrogen and oxygen atoms, but specific MEP maps for this compound have not been published.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and stability in different environments (e.g., in a solvent or bound to a protein). For a flexible molecule like this compound, with its rotatable aminoethyl side chain, MD simulations would reveal the preferred conformations and the energy barriers between them. Such studies have been performed on related molecules to understand their behavior in solution and their interactions with biological macromolecules. Despite the utility of this method, there are no specific MD simulation studies reported for this compound.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target, such as a protein or enzyme. This method is fundamental in drug discovery for predicting binding affinity and mode of action. Docking studies on various quinoline derivatives have been conducted to explore their potential as inhibitors for different biological targets. A docking study of this compound against a relevant protein target would provide valuable information about its potential biological activity. However, no such studies specifically featuring this compound are available in the current literature.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds based on their molecular descriptors. To develop a QSAR model, data on a series of related compounds and their measured activities are required. While QSAR studies have been applied to classes of quinoline compounds, a specific QSAR model involving this compound has not been developed, as this would require a dataset of analogous compounds with known activities.

Prediction of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It provides a detailed picture of close contacts between atoms, such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing. This analysis has been applied to the crystal structures of various quinoline derivatives to understand their solid-state properties. A Hirshfeld surface analysis of this compound would require its single-crystal X-ray diffraction data, which is not currently available in the public domain.

Investigations into Molecular Mechanisms and Biochemical Interactions

Interaction with Specific Biochemical Targets and Pathways (Non-Clinical Focus)

The biochemical interactions of 8-hydroxyquinoline (B1678124) derivatives are often dictated by their metal-binding capabilities and their structural similarity to endogenous molecules.

The 8-hydroxyquinoline core is a well-established metal-binding pharmacophore, enabling it to interact with and modulate the activity of various metalloenzymes. This interaction is central to its biological effects.

Catechol-O-Methyltransferase (COMT): COMT is a magnesium (Mg²⁺)-dependent enzyme crucial for the metabolism of catecholamines. Inhibitors of COMT are therapeutically important, and the 8-hydroxyquinoline scaffold has been identified as a potent inhibitor of this enzyme. Research into a series of 8-hydroxyquinolines revealed that they can be potent inhibitors of COMT, with selectivity for the membrane-bound form of the enzyme. An X-ray co-crystal structure of a substituted 8-hydroxyquinoline inhibitor within the S-COMT active site demonstrates that the inhibitor chelates the active site magnesium ion in a manner similar to catechol-based substrates. nih.gov The exploration of 5-substituted 8-hydroxyquinolines has shown that various functional groups at this position can influence inhibitory potency. nih.gov This established mechanism suggests that 5-(1-Aminoethyl)quinolin-8-OL, by virtue of its 8-hydroxyquinoline core, has the potential to act as a COMT inhibitor through chelation of the essential Mg²⁺ cofactor.

Compound TypeEnzyme TargetKey Finding
5-Substituted 8-HydroxyquinolinesCatechol-O-Methyltransferase (COMT)Potent inhibition achieved through chelation of the active site Mg²⁺ ion. nih.gov
5-Carboxy-8-hydroxyquinoline2-Oxoglutarate (2OG) OxygenasesPotent broad-spectrum inhibitor, though limited by low cell permeability. nih.gov
8-Hydroxyquinoline (8-HQ)Methionine Aminopeptidase (B13392206) 2Demonstrates inhibitory activity against this metalloenzyme.

Aminopeptidases: The 8-hydroxyquinoline motif has also been utilized as a metal-binding pharmacophore in the design of inhibitors for other metalloenzymes, including aminopeptidases. nih.gov For instance, the scaffold has been applied to inhibitors of aminopeptidase from Aeromonas proteolytica (AAP). nih.gov Furthermore, the parent compound, 8-hydroxyquinoline, has been shown to inhibit methionine aminopeptidase 2. Given that aminopeptidases are typically zinc-dependent metalloproteases, the inhibitory action of 8-HQ derivatives is likely rooted in their ability to chelate the catalytic zinc ion, thereby inactivating the enzyme. This precedent indicates a plausible mechanism through which this compound could interact with and modulate the activity of certain aminopeptidases.

The structure of this compound, featuring an ethylamine (B1201723) side chain attached to a phenolic quinoline (B57606) ring system, bears a structural resemblance to catecholamine neurotransmitters like dopamine (B1211576). This similarity suggests it may interact with dopamine receptors.

A study on a series of 5-(2-aminoethyl)carbostyril derivatives, which are structurally analogous to this compound, investigated their activity at dopamine D-1 and D-2 receptors. bldpharm.com The parent compound of that series, 5-(2-aminoethyl)-8-hydroxycarbostyril, produced a measurable activation of dopamine-sensitive adenylate cyclase, an effect associated with D-1 receptor agonism. bldpharm.com Other compounds in the series showed significant interaction with D-2 receptors. bldpharm.com

The binding of dopamine agonists to their receptors involves key interactions:

An ionic bond between the protonated amine of the ligand and a conserved aspartate residue (e.g., Asp114 in D₂R). nih.gov

Hydrogen bonds between the hydroxyl groups of the ligand and a "serine microdomain" in transmembrane helix 5 (TM5) of the receptor. nih.govwikipedia.org

Aromatic interactions between the ligand's ring system and aromatic residues in the receptor's binding pocket. wikipedia.org

Based on this model, this compound could potentially dock into the dopamine receptor binding site. The protonated amine on its ethyl side chain could form the critical ionic bond with the conserved aspartate, while the 8-hydroxyl group could engage in hydrogen bonding with the TM5 serine residues. nih.govwikipedia.org

Compound SeriesReceptor TypeObserved Activity
5-(2-Aminoethyl)carbostyril derivativesDopamine D-1Activation of dopamine-sensitive adenylate cyclase by the parent compound. bldpharm.com
5-(2-Aminoethyl)carbostyril derivativesDopamine D-2Displacement of [³H]spiroperidol binding, indicating interaction with D-2 receptors. bldpharm.com

The interaction of a ligand with a G protein-coupled receptor (GPCR), such as a dopamine receptor, directly modulates intracellular signal transduction pathways. Dopamine receptors are primarily linked to the adenylyl cyclase pathway.

D1-like receptors (D₁ and D₅) couple to the Gαs protein, which stimulates adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP). wikipedia.org

D2-like receptors (D₂, D₃, and D₄) couple to the Gαi protein, which inhibits adenylyl cyclase, thereby decreasing cAMP levels. wikipedia.org

As noted previously, a structurally similar compound, 5-(2-aminoethyl)-8-hydroxycarbostyril, was found to activate dopamine-sensitive adenylate cyclase, which is characteristic of D₁ receptor agonism. bldpharm.com This suggests that this compound, if it acts as a D₁ agonist, would modulate the Gαs/cAMP signaling pathway, leading to an increase in intracellular cAMP. Conversely, if it were to interact with D₂ receptors, it would likely inhibit this pathway. Therefore, the compound's primary effect on signal transduction would be contingent on its specific dopamine receptor subtype selectivity.

Role as a Chemical Probe or Tool in Biological Systems Research

The inherent properties of the 8-hydroxyquinoline scaffold make it a versatile platform for the development of chemical tools to probe biological systems.

8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, which are often enhanced upon chelation of metal ions. This characteristic makes them excellent candidates for fluorescent chemosensors. Quinoline itself has low initial fluorescence but can form highly fluorescent complexes with specific metal ions. researchgate.net

Derivatives of the 8-aminoquinoline (B160924) and 8-hydroxyquinoline scaffold have been developed into selective fluorescent probes for various biologically important metal ions, including zinc (Zn²⁺) and copper (Cu²⁺). medchemexpress.comacs.org Modification at the 5-position of the quinoline ring has been noted as an important strategy in the design of these chemosensors. acs.org For example, one quinoline-based probe for Cu²⁺ showed a significant fluorescence enhancement and a notable bathochromic (red) shift of approximately 35 nm upon binding the metal ion. medchemexpress.com This sensor formed a stable complex with copper, demonstrating its utility for detection in biological contexts. medchemexpress.com Another quinoline derivative was developed as a chemosensor for Cu²⁺ with a low limit of detection (LOD) of 0.66 µM.

The this compound compound, containing both the metal-chelating 8-hydroxyquinoline core and an aminoethyl group that can influence solubility and further coordination, fits the structural paradigm of a potential fluorescent sensor for metal ions.

Sensor BaseTarget IonKey Observation
Quinoline DerivativeCu²⁺Remarkable fluorescence enhancement and a 35 nm bathochromic shift upon binding. medchemexpress.com
7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonateCu²⁺Acts as a chemosensor with a Limit of Detection (LOD) of 0.66 µM.
8-Aminoquinoline DerivativeZn²⁺Forms highly fluorescent complexes, enabling imaging in biological samples. acs.org

The 8-hydroxyquinoline nucleus serves as a versatile scaffold for creating a variety of chemical biology tools beyond fluorescent sensors. nih.gov Its ability to be readily functionalized allows for the tuning of its biological activity and physical properties. nih.gov

The development of enzyme inhibitors, as discussed in section 6.1.1, is a prime example of its use as a scaffold. By adding different substituents, researchers can modulate the potency and selectivity of these inhibitors for specific metalloenzymes like COMT and aminopeptidases. nih.gov For instance, the hybridization of 8-hydroxyquinoline with other bioactive molecules, such as the antibiotic ciprofloxacin, has been explored to create new molecules with combined activities. This demonstrates the modularity of the 8-HQ scaffold in developing novel chemical probes and potential therapeutic leads. The core structure provides the fundamental metal-binding and biological interaction capabilities, while modifications at various positions, including the 5-position, allow for the fine-tuning required for specific research applications.

Mechanistic Insights into Redox Homeostasis Modulation (e.g., Antioxidant Mechanisms)

The 8-hydroxyquinoline scaffold is a well-recognized privileged structure in medicinal chemistry, known for its ability to interact with biological systems by modulating metal ion concentrations and redox homeostasis. nih.gov The diverse biological activities of 8-HQ derivatives are often linked to their ability to chelate essential metal ions like iron and copper, which can in turn influence cellular redox processes. nih.gov

The overproduction of reactive oxygen species (ROS) is a key factor in the pathology of various diseases, including neurodegenerative disorders. nih.gov Consequently, compounds capable of mitigating oxidative stress are of significant therapeutic interest. nih.gov Derivatives of 8-hydroxyquinoline have been explored for their antioxidant potential. The core mechanism often involves the modulation of cellular metal- and redox homeostasis through the formation of metal complexes. nih.gov

One strategy to enhance antioxidant activity involves creating hybrid molecules that combine the 8-HQ scaffold with known natural antioxidants. For instance, a series of 8-quinoline-N-substituted derivatives were designed and synthesized by linking the 8-aminoquinoline structure with natural antioxidants like ferulic acid, caffeic acid, and lipoic acid. nih.gov These compounds demonstrated the ability to scavenge oxygen radicals in laboratory tests. nih.gov

Furthermore, the related class of amino-quinoline-5,8-diones has been investigated as inhibitors of NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.gov NQO1 is a key enzyme in the cellular antioxidant defense system that is often overexpressed in cancer cells. nih.gov By inhibiting NQO1, these compounds can disrupt the redox balance in cancer cells, leading to increased oxidative stress and cell death. nih.gov This suggests that the quinoline core can serve as a platform for developing agents that selectively target the altered redox states of pathological cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The biological activity of 8-hydroxyquinoline derivatives can be precisely adjusted by modifying the substitution pattern on the quinoline ring. nih.gov Structure-activity relationship (SAR) studies have provided crucial insights into how different functional groups at various positions influence the compound's efficacy and mechanism of action.

The substituent at position 5 of the quinoline ring (R5) plays a critical role in determining the biological effects. Research has shown that substitution at this position with electron-withdrawing groups tends to enhance anticancer activity. nih.gov Conversely, introducing a bulky and highly polar group like sulfonic acid at position 5 has been found to decrease cytotoxicity, likely by impeding the molecule's ability to cross cell membranes. nih.gov

A quantitative structure-activity relationship (QSAR) study on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque caused by Streptococcus mutans revealed several key determinants of activity. nih.gov The study found that the steric contribution of the substituent at position 5 is a critical factor, with smaller substituents leading to higher activity. nih.gov The parent compound, 8-hydroxyquinoline (where the substituent is hydrogen), was the most potent in this assay. nih.gov However, the negative impact of a larger substituent at position 5 could be counteracted if the group possessed lipophilic (fat-loving) and electron-withdrawing properties. nih.gov A notable example is the 5-chloro derivative, which demonstrated activity comparable to the unsubstituted parent compound. nih.gov

The data from these studies highlight the chemical versatility of the 8-hydroxyquinoline scaffold and underscore the importance of the substituent at the C5 position in fine-tuning its biological and pharmacological properties.

Interactive Data Table: SAR of 5-Substituted 8-Hydroxyquinolines

Substituent at Position 5Observed Effect on ActivityRelevant Activity TypeReference
Hydrogen (unsubstituted)Most activeAntiplaque nih.gov
Chloro (Cl)As active as the parent compoundAntiplaque nih.gov
General Electron-withdrawing groupsImproved activityAnticancer nih.gov
Sulfonic acid (SO₃H)Decreased cytotoxicityAnticancer nih.gov
General groups larger than hydrogenNegative contribution to activity (can be offset by lipophilic/electron-withdrawing properties)Antiplaque nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Control

The synthesis of quinoline (B57606) derivatives has traditionally relied on established methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. researchgate.net However, these classical approaches often require harsh reaction conditions, which can be costly and environmentally detrimental. researchgate.net Consequently, a major focus of future research is the development of greener, more efficient synthetic strategies. researchgate.net This includes the use of microwave-assisted synthesis and environmentally benign solvents like water to reduce the use of hazardous chemicals. researchgate.net

A significant area of development lies in the modification of the 8-hydroxyquinoline (B1678124) core, particularly through reactions like the Mannich reaction, which allows for the introduction of various aminoalkyl groups. mdpi.com Researchers are exploring novel variations of this reaction to synthesize a wide array of 5,7-disubstituted 8-hydroxyquinolines with tailored properties. dntb.gov.ua The goal is to achieve greater control over the substitution patterns on the quinoline ring, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties. mdpi.comnih.gov

Future synthetic efforts will likely concentrate on stereoselective synthesis to isolate specific enantiomers, as different stereoisomers of a compound can exhibit distinct biological activities. The development of chiral catalysts and asymmetric synthetic routes will be crucial in this regard.

Advanced Computational Approaches for Predictive Modeling

The integration of computational modeling into the drug discovery process has revolutionized how scientists approach the design and optimization of new drug candidates. nih.gov For 5-(1-Aminoethyl)quinolin-8-ol and its analogs, computational methods are being employed to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the development pipeline. nih.gov This in silico screening helps to identify promising candidates and flag potential liabilities before costly and time-consuming experimental studies are undertaken. nih.gov

Quantitative structure-activity relationship (QSAR) modeling is a powerful tool used to correlate the chemical structure of a compound with its biological activity. mdpi.com By developing robust QSAR models, researchers can predict the activity of novel derivatives and guide the design of more potent compounds. mdpi.com Furthermore, molecular docking studies are used to simulate the interaction of these molecules with their biological targets at the atomic level, providing insights into the binding mode and key interactions that drive activity. mdpi.com

The future of computational modeling in this field lies in the application of more sophisticated techniques like machine learning and deep learning algorithms. mdpi.comnih.gov These methods can analyze vast datasets of chemical structures and biological activities to identify complex patterns and make more accurate predictions about the synergistic effects and potential toxicity of new compounds. nih.gov

Exploration of New Biological Targets and Pathways at a Molecular Level

While quinoline derivatives have been extensively studied for their anticancer and antimicrobial properties, there is a growing interest in exploring their potential against a wider range of diseases. nih.gov Recent studies have shown that quinolinol-based small molecules can target multiple cellular pathways to induce cell death, making them promising candidates for overcoming drug resistance in cancer. nih.gov For instance, a derivative of MMRi62, SC-62-1, has been shown to be a potent inducer of p53-independent apoptosis in melanoma cells, including those resistant to BRAF inhibitors. nih.gov

Chemical biology approaches, coupled with advanced analytical techniques like mass spectrometry, are being used to identify the direct cellular targets of these compounds. nih.gov This allows for a deeper understanding of their mechanism of action and can reveal novel therapeutic opportunities. For example, studies have revealed that certain quinolinol compounds can covalently bind to hundreds of proteins in cells, affecting various metabolic and signaling pathways. nih.gov

Future research will likely focus on identifying and validating new biological targets for this compound derivatives. This could include enzymes, receptors, and signaling proteins implicated in a variety of diseases, from neurodegenerative disorders to infectious diseases. nih.gov The ability of these compounds to chelate metal ions also suggests potential applications in diseases associated with metal dyshomeostasis. nih.gov

Integration of Multi-Omics Data in Chemical Biology Research

The advent of high-throughput technologies has led to the generation of vast amounts of biological data, collectively known as "omics" data (genomics, proteomics, metabolomics, etc.). The integration of these multi-omics datasets provides a holistic view of the cellular response to a chemical compound and is a powerful approach for understanding complex biological systems. nih.gov

In the context of this compound research, integrating multi-omics data can help to elucidate the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects. nih.gov For example, by combining data from DNA sequencing, RNA sequencing, and protein microarrays, researchers can gain a comprehensive understanding of how a compound affects gene expression, protein levels, and cellular signaling pathways. nih.gov

This integrated approach is particularly valuable in cancer research, where it can help to identify mechanisms of drug resistance and inform the development of more effective combination therapies. nih.gov The DUB Portal is an example of a resource that combines experimental data with information from various databases to build a knowledge base of the functions and substrates of deubiquitinating enzymes, a class of proteins that are emerging as important drug targets. exlibrisgroup.com

Design of Multifunctional Chemical Scaffolds

The concept of designing single molecules that can modulate multiple biological targets simultaneously is gaining traction in drug discovery. mdpi.com These multifunctional compounds, also known as multi-target-directed ligands (MTDLs), offer the potential for improved efficacy and a reduced likelihood of developing drug resistance compared to single-target agents. nih.gov

The this compound scaffold is well-suited for the development of multifunctional agents due to its versatile chemistry and diverse biological activities. mdpi.com By strategically modifying the core structure, it is possible to incorporate different pharmacophores that can interact with multiple targets. researchgate.net For example, researchers have designed and synthesized novel β2-adrenoceptor agonists based on a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety, demonstrating the potential to create compounds with specific and potent activities. researchgate.net

Future research in this area will focus on the rational design of multifunctional scaffolds that can address complex diseases with multifactorial etiologies, such as neurodegenerative diseases and cancer. nih.govsemanticscholar.org This may involve combining the metal-chelating properties of the 8-hydroxyquinoline core with other functionalities, such as antioxidant or anti-inflammatory moieties, to create synergistic therapeutic effects. nih.gov

Q & A

Q. How should researchers design experiments to evaluate synergistic effects with other therapeutics?

  • Answer : Perform combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1, 1:2) in cell viability assays. Synergy is indicated by CI <1. Validate in vivo using murine models (e.g., xenografts for anticancer studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.